p-Phenethylanisole
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Overview
Description
p-Phenethylanisole is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a phenylethane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Phenethylanisole can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of anisole (4-methoxyphenyl) with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: p-Phenethylanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings, using reagents like halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 1-(4-methoxyphenyl)-2-phenylethanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
p-Phenethylanisole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of p-Phenethylanisole involves its interaction with various molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-phenylethanol: A similar compound with an additional hydroxyl group, which may exhibit different chemical and biological properties.
4-Methoxyphenyl-1H-indole: Another related compound with a different core structure, used in various chemical and biological studies.
Uniqueness: p-Phenethylanisole is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its methoxy group and phenylethane backbone make it a versatile compound for various synthetic and research purposes.
Properties
CAS No. |
14310-21-5 |
---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-methoxy-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C15H16O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3 |
InChI Key |
AFPZIAQJQAQDAQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC=CC=C2 |
Key on ui other cas no. |
14310-21-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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